molecular formula C10H13N5S B2354470 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946813-15-5

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2354470
CAS No.: 1946813-15-5
M. Wt: 235.31
InChI Key: AKWQNLGGSYXCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-50-3) is a chemical compound for research use only. This molecule features a 1,3,4-thiadiazole core linked to a pyrazole subunit, a structural motif present in various pharmacologically active agents. Compounds with this core structure are of significant interest in medicinal chemistry, particularly in the development of novel antimalarial therapies. Research into analogous 1,3,4-thiadiazol-2-amine derivatives has identified potent inhibitors of Plasmodium falciparum growth, which may function through the inhibition of key parasite kinases, such as a cGMP-dependent protein kinase (PKG), a recognized drug target for malaria intervention . The integration of the cyclopropyl and ethyl substituents on the pyrazole ring may influence the compound's lipophilicity and overall drug-like properties, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended solely for research applications in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this chemical scaffold.

Properties

IUPAC Name

5-(5-cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-8(9-12-13-10(11)16-9)5-7(14-15)6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQNLGGSYXCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide-Based Methods

The most direct and widely employed approach for synthesizing the 1,3,4-thiadiazol-2-amine moiety involves the reaction between thiosemicarbazide and appropriate carboxylic acid derivatives. Recent developments have focused on developing one-pot methods that eliminate toxic reagents traditionally used in this transformation.

Oxidative Cyclization Methods

Oxidative cyclization represents another important synthetic strategy for constructing the 1,3,4-thiadiazole ring. This approach first involves the preparation of thiosemicarbazone derivatives, which undergo oxidative cyclization to yield the desired thiadiazole structure.

The optimization studies for oxidative cyclization conditions are summarized in Table 1:

Table 1. Optimization of Oxidative Cyclization Conditions

Entry Oxidant Base Solvent Temperature Time (h) Yield (%)
1 I₂ (1.2 eq) Na₂CO₃ (3.0 eq) THF RT 24 Trace
2 I₂ (1.2 eq) Na₂CO₃ (3.0 eq) THF Reflux 4 44
3 I₂ (1.2 eq) Na₂CO₃ (3.0 eq) 1,4-dioxane Reflux 4 50-56
4 FeCl₃ Na₂CO₃ (3.0 eq) THF RT 24 Incomplete
5 FeCl₃ Na₂CO₃ (3.0 eq) THF Reflux 8 38
6 FeCl₃ Na₂CO₃ (3.0 eq) 1,4-dioxane Reflux 8 42

The most effective conditions for the oxidative cyclization involve molecular iodine as oxidant with 3.0 equivalents of Na₂CO₃ under 1,4-dioxane reflux for 4 hours, providing yields of 50-56%.

Alternative Cyclization Methods

For the preparation of 1,3,4-thiadiazol-2-amine derivatives, several other cyclization methods have been reported, including:

  • Treatment of thiosemicarbazone with concentrated sulfuric acid
  • Use of methane sulfonic acid as a dehydrating agent
  • Polyphosphoric acid-mediated cyclization
  • Reaction with orthoesters in the presence of hydrochloric acid

Among these, methane sulfonic acid has demonstrated superior performance, delivering products with high yield and purity.

Synthesis of the Pyrazole Core

Grignard Reaction-Based Approaches

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole derivatives typically involves several key steps, beginning with a Grignard reaction to introduce the cyclopropyl group. This approach has been successfully employed for the preparation of similar pyrazole systems with various substituents.

A general synthetic pathway involves:

  • Preparation of a suitably functionalized precursor
  • Introduction of the cyclopropyl group via Grignard reaction
  • Formation of the pyrazole ring through condensation and cyclization reactions

Reaction sequence:

  • Treatment of appropriate starting materials with cyclopropylmagnesium chloride at low temperature (-30°C)
  • Subsequent condensation reactions to form key intermediates
  • Cyclization with hydrazine derivatives to form the pyrazole core

These reactions typically require anhydrous conditions and careful temperature control to prevent side reactions.

Condensation and Cyclization Approach

An effective method for constructing the pyrazole ring involves the condensation of suitable precursors followed by cyclization with hydrazine hydrate. This approach can be adapted for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole derivatives through appropriate selection of starting materials.

A general procedure involves:

  • Condensation of a cyclopropyl-containing carbonyl compound with an appropriate aldehyde
  • Cyclization of the resulting α,β-unsaturated ketone with hydrazine hydrate

The reaction conditions typically employed are:

  • Solvent: Ethanol
  • Cyclization reagent: Hydrazine hydrate (99%)
  • Reaction time: 12 hours under reflux conditions
  • Purification: Recrystallization from diethyl ether

This method provides a straightforward approach to functionalized pyrazoles with excellent regioselectivity.

Coupling Strategies for Combined Heterocycles

Direct Coupling Methods

The direct coupling of preformed pyrazole and thiadiazole units represents a convergent approach to the target molecule. These methods typically employ coupling reagents to form the connecting bond between the heterocyclic components.

For the synthesis of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine, a procedure analogous to the synthesis of similar compounds can be employed:

  • Preparation of the 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
  • Conversion to an activated derivative (acid chloride or mixed anhydride)
  • Reaction with thiosemicarbazide
  • Cyclization of the resulting thiosemicarbazone to form the thiadiazole ring

This approach allows for the independent preparation and optimization of each heterocyclic component before the final coupling step.

Sequential Build-up Strategy

An alternative approach involves the sequential construction of the heterocyclic rings, where one heterocycle serves as a building block for the construction of the second ring system. For the target compound, this could involve:

  • Synthesis of a suitably functionalized 3-cyclopropyl-1-ethyl-1H-pyrazole derivative
  • Introduction of a thiosemicarbazide moiety at the 5-position
  • Cyclization to form the thiadiazole ring

This approach is particularly useful when direct coupling methods prove challenging due to compatibility issues between functional groups.

Domino 1,3-Dipolar Cycloaddition Strategy

A novel synthesis approach involves domino double 1,3-dipolar cycloaddition reactions for constructing the N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine scaffold. This methodology could be adapted for the synthesis of the target compound.

The reaction sequence involves:

  • 1,3-Dipolar cycloaddition of nitrile imines to Erlenmeyer thioazlactones
  • Elimination of carbon monoxide and phenylmethanthiol from initially formed cycloadducts
  • Formation of the desired heterocyclic system

This approach provides rapid access to structurally diverse N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol derivatives with excellent yields.

Optimized Synthetic Route

Based on the analysis of various synthetic methods, the most efficient route for preparing this compound appears to be a sequential approach combining:

  • Synthesis of the 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid via Grignard reaction and subsequent transformations
  • Conversion to the corresponding acid chloride or activated ester
  • Reaction with thiosemicarbazide to form the key intermediate
  • Cyclization using polyphosphate ester (PPE) to form the thiadiazole ring

Table 2: Proposed Synthetic Route with Expected Yields

Step Reaction Conditions Expected Yield (%)
1 Grignard reaction to introduce cyclopropyl group THF, -30°C, 2h 75-85
2 Formation of pyrazole ring Hydrazine hydrate, ethanol, reflux, 12h 70-80
3 Functionalization at 5-position Various conditions 65-75
4 Reaction with thiosemicarbazide Ethanol, reflux, 4h 70-85
5 Cyclization to thiadiazole PPE, <85°C 50-60
Overall yield 15-25

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Initial isolation by filtration if the product precipitates from the reaction mixture
  • Washing with appropriate solvents to remove impurities
  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvents or solvent mixtures

Based on procedures for similar compounds, effective purification can be achieved by:

  • Column chromatography using ethyl acetate/hexane gradients (20% to 40%)
  • Recrystallization from ethanol or ethanol/DMF mixtures (1:1 ratio)

Characterization Techniques

Comprehensive characterization of the target compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
  • Mass spectrometry (preferably high-resolution)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • X-ray crystallography (if suitable crystals can be obtained)

Expected spectroscopic data would include characteristic signals for the cyclopropyl group (typically 0.8-1.3 ppm in ¹H NMR), ethyl group, pyrazole C-H, and amino group of the thiadiazole ring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For example, studies have shown that structural variations in pyrazole derivatives can enhance their antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division . The incorporation of the thiadiazole moiety into the pyrazole framework may contribute to this activity, suggesting potential for developing new anticancer agents.

Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral activities. Compounds similar to 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine have been synthesized and tested against various viral strains, showing promising results in vitro . The mechanism of action often involves interference with viral replication processes.

Antimicrobial Activity
The compound's heterocyclic structure allows for interactions with biological targets that can lead to antimicrobial effects. Thiadiazoles are known for their broad-spectrum antimicrobial properties, and compounds derived from them have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria . This suggests a potential role in developing new antibiotics.

Agricultural Science

Pesticide Development
The unique structure of this compound may also lend itself to applications in agrochemicals. Research into similar compounds has revealed their effectiveness as pesticides and herbicides. These compounds can disrupt metabolic pathways in pests or inhibit the growth of unwanted plants, thereby enhancing crop yields .

Material Science

Polymeric Applications
The incorporation of thiadiazole and pyrazole groups into polymers has been explored for creating materials with enhanced thermal stability and mechanical properties. The synthesis of copolymers containing these functional groups can lead to materials suitable for high-performance applications in electronics or coatings .

Case Studies

Study Title Focus Area Findings
Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivativesMedicinal ChemistryDemonstrated promising in vitro anticoronavirus and antitumoral activity.
Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleAntimicrobial ResearchShowed broad-spectrum antimicrobial activity against various bacteria.
Synthesis and Bioassay of Novel Substituted ThiadiazolesAgricultural ScienceHighlighted potential as effective pesticides with specific target action against pests.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key differences in substituents significantly alter physicochemical parameters:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)
Target Compound C₉H₁₂N₆S 248.30 Cyclopropyl, ethyl-pyrazole 2.1 ~0.5 (DMSO)
5-(4-Chloro-1-methyl-pyrazol-3-yl)-N-(3-chlorophenyl) C₁₂H₉Cl₂N₅S 326.20 Chlorophenyl, chloro-pyrazole 3.8 ~0.2 (DMSO)
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine C₇H₁₃N₃S 171.26 Branched alkyl chain 1.9 ~1.0 (Ethanol)
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine C₆H₅N₅O₂S 223.20 Nitrofuran 0.7 ~1.5 (Water)

*LogP values estimated using ChemDraw software.

Key Observations :

  • Nitrofuran-containing derivatives exhibit lower LogP due to polar nitro groups .
Pharmacological Activities
Anticancer Activity
  • 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines show potent PIM1/PIM2 kinase inhibition (IC₅₀: 0.8–5.2 µM), linked to antiproliferative effects in cancer cells .
  • Benzimidazole-methylamine bridged derivatives demonstrate moderate activity against breast cancer (MCF-7: IC₅₀ ~12 µM) .
Antiparasitic Activity
  • 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine achieves 95% inhibition of Trypanosoma cruzi at 6.2 mmol/L .
  • Chlorophenyl-pyrazole analogues (e.g., ) may exhibit similar potency due to electron-withdrawing groups enhancing membrane penetration.
Antimicrobial Potential
  • Thiadiazoles with benzylthio substituents (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine) show broad-spectrum antibacterial activity .
Structural Influence on Bioactivity
  • Pyrazole vs. Indole Substituents : Pyrazole rings (as in the target compound) favor kinase inhibition, while indole derivatives enhance DNA intercalation .

Biological Activity

5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for conferring various biological properties. The structural formula can be represented as follows:

C9H11N5S\text{C}_9\text{H}_{11}\text{N}_5\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. Studies suggest that compounds containing the thiadiazole moiety often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their influence on cellular signaling pathways and enzyme inhibition.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli16
5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-y)-1,3,4-thiadiazolS. aureus18

These results indicate promising potential for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HepG2 (Liver Cancer)15.0

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Effects : A recent study demonstrated that a series of thiadiazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituent groups in enhancing activity .
  • Anticancer Research : Another investigation evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results indicated that modifications to the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Table 1: Example Reaction Conditions from Thiadiazole Synthesis

StepReagents/ConditionsPurpose
1KSCN, H₂SO₄ (reflux)Cyclization to form thiadiazole core
2Ethanol, aromatic aldehydesFunctionalization of the thiadiazole ring
3Ultrasound, 40–60°CAccelerate coupling reactions

Key considerations include solvent choice (e.g., DMF for polar intermediates), temperature control, and purification via recrystallization (ethanol/acetone mixtures) .

Advanced Question: How can structural discrepancies in crystallographic data be resolved for this compound?

Methodological Answer:
X-ray crystallography paired with refinement software is critical:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker X8 Proteum) to obtain accurate unit cell parameters and anisotropic displacement parameters .
  • Refinement Tools : Employ SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) to resolve ambiguities in bond lengths/angles (e.g., resolving dihedral angles between thiadiazole and cyclopropyl groups) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N chains) using ORTEP for Windows to visualize packing diagrams .

Q. Example Workflow :

Solve initial structure with SHELXD.

Refine using SHELXL with restraints for disordered moieties.

Validate geometry with WinGX’s PARST and PLATON .

Advanced Question: What strategies optimize the compound’s biological activity against resistant pathogens?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance antimicrobial potency, as seen in 5-nitrofuran-thiadiazole hybrids (MIC: 3.1–6.2 mmol L⁻¹ against Trypanosoma cruzi) .
  • Bioisosteric Replacement : Replace the cyclopropyl group with bulkier substituents (e.g., 4-fluorophenyl) to improve target binding, guided by docking studies .
  • In Vitro Assays : Use standardized broth microdilution (CLSI guidelines) to determine MICs against Gram-positive/negative bacteria and fungi .

Q. Table 2: Antimicrobial Activity of Thiadiazole Derivatives

DerivativePathogenMIC (µg/mL)Reference
5-Nitrofuran-thiadiazoleT. cruzi6.2
2-Amino-thiadiazoleS. aureus12.5

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 265.0824) .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹) .

Quality Control : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and HPLC (C18 column) for purity assessment (>95%) .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51) .
  • ADMET Prediction : Employ SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .
  • QSAR Models : Develop regression models correlating substituent electronegativity with bioactivity (e.g., IC₅₀ vs. Hammett σ constants) .

Q. Example Protocol :

Generate 3D conformers with Open Babel.

Dock into target active site (PDB: 1EA1).

Validate with molecular dynamics (GROMACS) to assess binding stability .

Advanced Question: How to address low yields in cyclization steps during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine in KI to accelerate cyclization .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% yield at 100°C, 300 W) .
  • Solvent Optimization : Switch from ethanol (polar protic) to DMF (polar aprotic) to stabilize transition states .

Q. Troubleshooting Table :

IssueSolution
Side productsUse scavengers (molecular sieves)
Low purityGradient recrystallization (ethanol → acetone)
Incomplete cyclizationIncrease reaction time to 24h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.